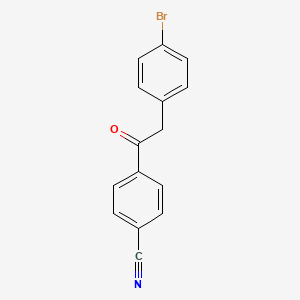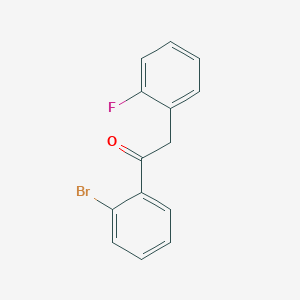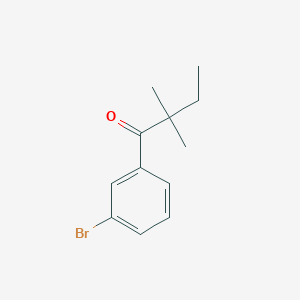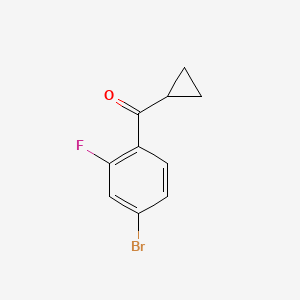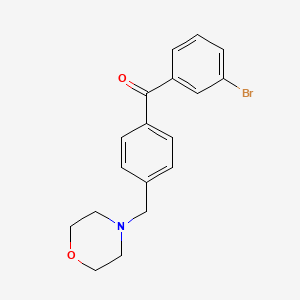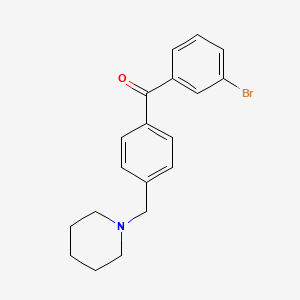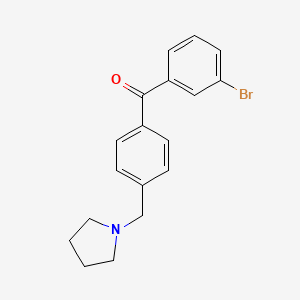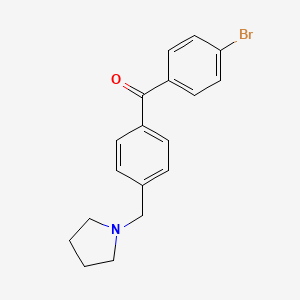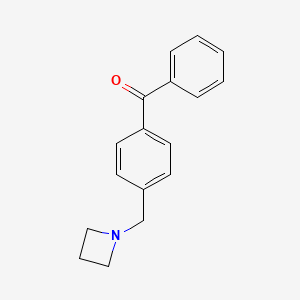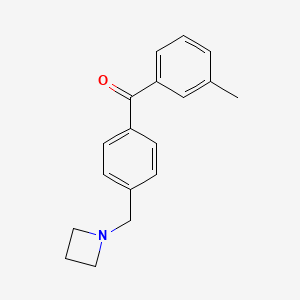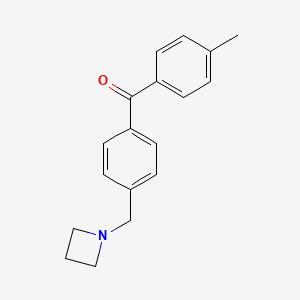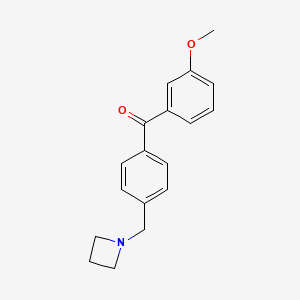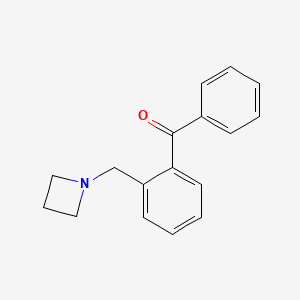
2-(氮杂环丁烷甲基)二苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidinomethyl) benzophenone is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidinomethyl) benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidinomethyl) benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氮杂环丁烷的合成
化合物“2-(氮杂环丁烷甲基)二苯甲酮”可用于合成氮杂环丁烷 . 亚胺与烯烃组分之间的[2 + 2]光环加成反应,被称为氮杂Paternò–Büchi反应,是合成功能化氮杂环丁烷最有效的方法之一 . 该化合物可以作为这些反应中的关键中间体 .
有机合成
氮杂环丁烷是重要的四元杂环,用于有机合成 . 氮杂环丁烷的反应性是由相当大的环张力驱动的,这使得它们在各种有机反应中都有用 . “2-(氮杂环丁烷甲基)二苯甲酮”可用作这些反应中的起始原料或中间体 .
药物化学
氮杂环丁烷被纳入药物相关的支架 . 它们存在于许多天然产物中,研究表明,加入氮杂环丁烷可以改善药代动力学特性 . “2-(氮杂环丁烷甲基)二苯甲酮”可用于合成这些药物化合物 .
药物发现
最近有报道将氮杂环丁烷用作药物发现中的基序 . “2-(氮杂环丁烷甲基)二苯甲酮”可用作合成这些候选药物的构件 .
聚合
氮杂环丁烷已被用于聚合过程 . “2-(氮杂环丁烷甲基)二苯甲酮”有可能用于合成聚合物 .
手性模板
未来方向
Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.
作用机制
Target of Action
Benzophenone derivatives have been reported to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Therefore, it’s plausible that 2-(Azetidinomethyl) benzophenone may interact with multiple targets depending on the specific biological activity.
Mode of Action
Benzophenone derivatives have been reported to exhibit antimicrobial activity . The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its reactivity driven by considerable ring strain . This reactivity might play a role in the interaction of 2-(Azetidinomethyl) benzophenone with its targets.
Biochemical Pathways
Benzophenone derivatives have been associated with various tumor pathways
Pharmacokinetics
Azetidines have been shown to result in improved pharmacokinetic properties and metabolic stability
Result of Action
Benzophenone derivatives have been reported to exhibit strong antitumor activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Azetidinomethyl) benzophenone. Benzophenones have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .
生化分析
Biochemical Properties
2-(Azetidinomethyl) benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(Azetidinomethyl) benzophenone can form complexes with proteins, potentially affecting their function and stability.
Cellular Effects
The effects of 2-(Azetidinomethyl) benzophenone on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell lines, 2-(Azetidinomethyl) benzophenone can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(Azetidinomethyl) benzophenone exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 2-(Azetidinomethyl) benzophenone can activate or inhibit gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Azetidinomethyl) benzophenone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Over time, the effects of 2-(Azetidinomethyl) benzophenone on cellular function may change, with long-term exposure potentially leading to alterations in cell viability and function. In both in vitro and in vivo studies, the compound’s effects have been observed to vary depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2-(Azetidinomethyl) benzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Azetidinomethyl) benzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions, such as glucuronidation and sulfation. The metabolic pathways of 2-(Azetidinomethyl) benzophenone can influence its pharmacokinetics and overall biological activity, affecting its efficacy and safety as a therapeutic agent.
Transport and Distribution
The transport and distribution of 2-(Azetidinomethyl) benzophenone within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects. The localization and accumulation of 2-(Azetidinomethyl) benzophenone can be influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of 2-(Azetidinomethyl) benzophenone is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-(Azetidinomethyl) benzophenone can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAWTANSKKZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643685 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-42-3 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
